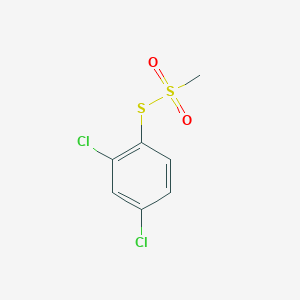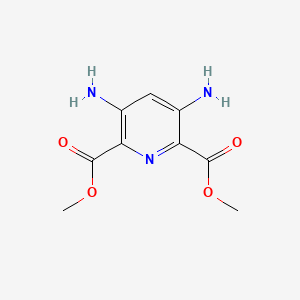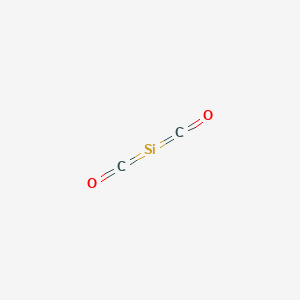
Silanediylidenedimethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanediylidenedimethanone: is a unique organosilicon compound characterized by the presence of silicon atoms bonded to carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silanediylidenedimethanone typically involves the reaction of silicon-containing precursors with carbonyl compounds under controlled conditions. One common method is the reaction of dichlorosilane with formaldehyde in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors are often used to ensure consistent production and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Silanediylidenedimethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound into silicon-containing alcohols or hydrides.
Substitution: The carbonyl groups in this compound can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Silicon dioxide and other silicon oxides.
Reduction: Silicon-containing alcohols and hydrides.
Substitution: Various silicon-organic compounds with new silicon-carbon bonds.
Scientific Research Applications
Chemistry: Silanediylidenedimethanone is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and ceramics. Its unique reactivity makes it valuable in developing new catalysts and reagents for organic synthesis.
Biology: In biological research, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery applications.
Medicine: The compound’s biocompatibility and reactivity with biological molecules have led to investigations into its use in medical implants and prosthetics. It is also studied for its potential in imaging and diagnostic applications.
Industry: this compound is used in the production of high-performance coatings and adhesives. Its ability to enhance the properties of materials, such as thermal stability and mechanical strength, makes it valuable in various industrial applications.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of silanediylidenedimethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved include the modulation of signal transduction and metabolic processes.
Comparison with Similar Compounds
Silane: A simpler silicon-hydrogen compound used in various industrial applications.
Siloxane: A silicon-oxygen compound with applications in polymers and coatings.
Silane Dioxide: A silicon-oxygen compound used in the production of glass and ceramics.
Uniqueness: Silanediylidenedimethanone is unique due to its dual carbonyl groups bonded to silicon atoms. This structure imparts distinctive reactivity and properties, making it valuable in specialized applications where other silicon compounds may not be suitable.
Properties
CAS No. |
61857-55-4 |
|---|---|
Molecular Formula |
C2O2Si |
Molecular Weight |
84.10 g/mol |
InChI |
InChI=1S/C2O2Si/c3-1-5-2-4 |
InChI Key |
JGRCPFSWKZTSIC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)=[Si]=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol](/img/structure/B14564646.png)
![N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14564653.png)
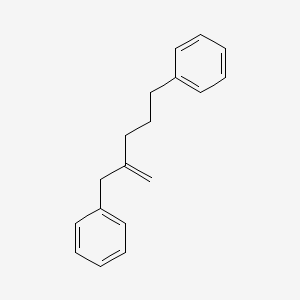
![2-[(2-Fluoro-5-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14564661.png)
dimethylsilane](/img/structure/B14564669.png)
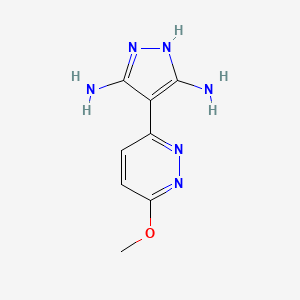
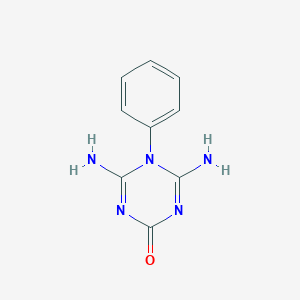
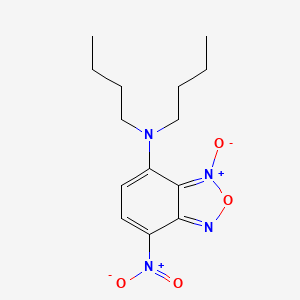
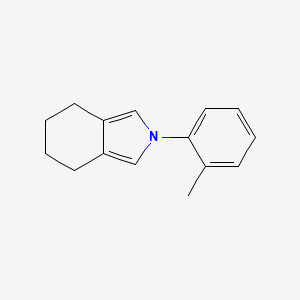
![[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane](/img/structure/B14564703.png)
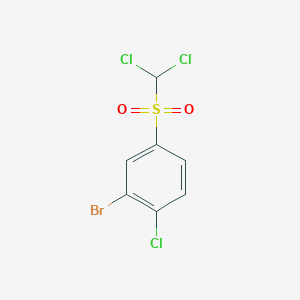
![1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14564715.png)
